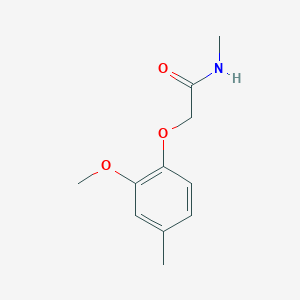![molecular formula C18H19FN2O2 B269471 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 is not well understood, but it is believed to work by targeting various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Zhang et al. (2020) proposed that 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 inhibits the PI3K/Akt signaling pathway by binding to the ATP-binding site of PI3K. Wu et al. (2020) suggested that 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 inhibits the STAT3 signaling pathway by disrupting the dimerization of STAT3.
Biochemical and Physiological Effects
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has been shown to exhibit cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.3 to 5.9 μM (Zhang et al., 2020; Wu et al., 2020). Additionally, 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells (Zhang et al., 2020; Wu et al., 2020). In a recent study by Sun et al. (2021), 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 was found to reduce Aβ deposition and neuroinflammation in a mouse model of Alzheimer's disease, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has several advantages for lab experiments, including its relatively simple synthesis method, high potency against cancer cells, and potential applications in the treatment of neurodegenerative diseases. However, one limitation of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1, including:
1. Investigation of the pharmacokinetics and toxicity of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 in vivo to determine its potential as a drug candidate.
2. Exploration of the molecular mechanisms underlying the anti-cancer and neuroprotective effects of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1, including its interactions with specific signaling pathways and proteins.
3. Development of more potent and selective derivatives of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 through structure-activity relationship studies.
4. Evaluation of the potential of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 as a radiosensitizer in cancer therapy, as suggested by Zhang et al. (2020).
5. Investigation of the potential of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 as a therapeutic agent for other diseases, such as inflammatory disorders and viral infections.
In conclusion, 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 is a novel small molecule with promising applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully elucidate the potential of 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 as a therapeutic agent.
Synthesemethoden
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 can be synthesized using a multi-step process, as described in a recent publication by Zhang et al. (2020). The synthesis involves the reaction of 4-fluorobenzoic acid with 3-methylbutanoyl chloride to form an intermediate, which is then reacted with 4-aminobenzamide to yield 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has been shown to exhibit promising activity against various cancer cell lines, including lung cancer, breast cancer, and melanoma. In a recent study by Zhang et al. (2020), 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 was found to induce apoptosis and inhibit cell proliferation in lung cancer cells through the downregulation of the PI3K/Akt signaling pathway. Additionally, 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has been shown to inhibit the growth of breast cancer cells by targeting the STAT3 signaling pathway (Wu et al., 2020).
Furthermore, 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In a recent study by Sun et al. (2021), 4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide 1 was found to improve cognitive function in a mouse model of Alzheimer's disease by reducing amyloid-beta (Aβ) deposition and neuroinflammation.
Eigenschaften
Produktname |
4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide |
|---|---|
Molekularformel |
C18H19FN2O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
4-fluoro-N-[4-(3-methylbutanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19FN2O2/c1-12(2)11-17(22)20-15-7-9-16(10-8-15)21-18(23)13-3-5-14(19)6-4-13/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
CDBWZNVUKLOYHA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269388.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269391.png)



![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)
![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)




![N-{4-[(sec-butylamino)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B269411.png)